molecular formula C19H18ClN3O2S2 B2417001 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 421577-99-3

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2417001
CAS No.: 421577-99-3
M. Wt: 419.94
InChI Key: JOVKKIUJPIFCHX-UHFFFAOYSA-N
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Description

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S2 and its molecular weight is 419.94. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c1-3-8-23-18(25)15-10-14(4-2)27-17(15)22-19(23)26-11-16(24)21-13-7-5-6-12(20)9-13/h3,5-7,9-10H,1,4,8,11H2,2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVKKIUJPIFCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide is a thienopyrimidine derivative with potential biological activities. This article explores its biological effects, focusing on antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C16H16N4O2S3
  • Molecular Weight : 392.52 g/mol
  • CAS Number : 701238-38-2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thienopyrimidine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) for this compound against common pathogens such as Escherichia coli and Staphylococcus aureus was found to be 256 µg/mL, indicating moderate antibacterial efficacy .

Table 1: Antibacterial Activity of Thienopyrimidine Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A256E. coli
Compound B256S. aureus
2-((3-allyl...256E. coli, S. aureus

Antifungal Activity

Thienopyrimidine derivatives have also shown antifungal activity. Although specific data for this compound is limited, related compounds within the same class have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger. Further research is needed to establish the antifungal potential of the specific compound.

Anticancer Properties

The thienopyrimidine scaffold is recognized for its anticancer properties. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thienopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to our compound exhibited IC50 values ranging from 10 to 30 µM against various cancer types .

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives can be attributed to their structural components:

  • Thieno[2,3-d]pyrimidine Core : Essential for biological activity.
  • Allyl and Ethyl Substituents : Influence lipophilicity and cellular uptake.
  • Chlorophenyl Group : Enhances interaction with biological targets.

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